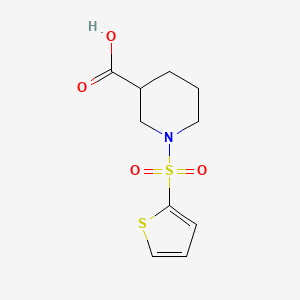
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound is involved in various synthetic pathways leading to novel derivatives with potential biological activities. For example, it can undergo reactions to produce diverse derivatives, including thiazolo[3,2]pyridines and chromenes, which are explored for their antimicrobial activities (El‐Emary, Khalil, Ali, & El-Adasy, 2005). The structural versatility of this compound allows for the development of various derivatives with distinct biological properties.
Structural Analysis
The compound's structural properties, such as conformation and crystal packing, have been studied in detail. For instance, the piperidine ring in related compounds can adopt distorted conformations, influencing the overall molecular geometry and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Ganesan, Sugumar, Ananthan, & Ponnuswamy, 2013).
Biological Evaluation
Derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial properties. The synthesis of various derivatives, such as thiazolidinones incorporating the chromene moiety, has been carried out, and these compounds have been tested for their potential antimicrobial efficacy (Patel, Kumari, & Patel, 2012). This highlights the compound's role as a precursor in the development of new antimicrobial agents.
Anti-inflammatory Potential
Chromene derivatives prepared through multistep synthesis involving the compound have been investigated for their anti-inflammatory activities. The synthesis process involves Knoevenagel condensation and Michael addition, leading to compounds that have been evaluated for their in vivo anti-inflammatory properties (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).
Anticancer Properties
The compound and its derivatives have been explored for their potential anticancer properties. The synthesis of substituted chromene compounds, followed by the evaluation of their pharmacological activities, has provided insights into their potential use as anticancer agents. The analgesic and anticonvulsant activities of these derivatives have also been assessed, contributing to the understanding of their broader pharmacological profiles (Abdelwahab & Fekry, 2022).
Propriétés
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-19-20-17(25-11)12-6-8-21(9-7-12)18(23)16-10-14(22)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPICLBRWYWJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)
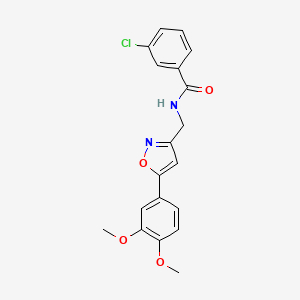
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)
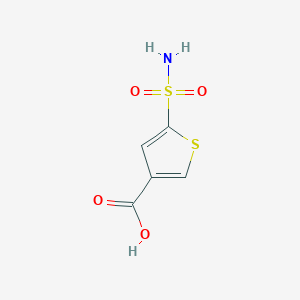

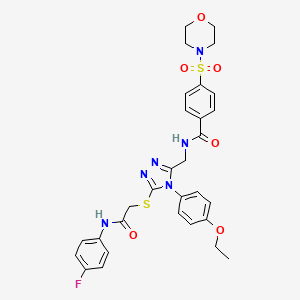
![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

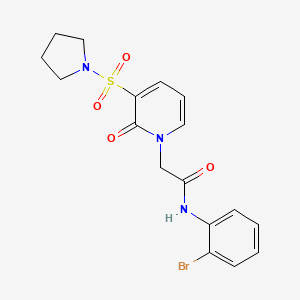
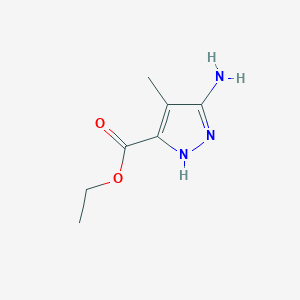

![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
